molecular formula C23H27N3O5S B2474854 6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline CAS No. 887214-43-9

6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

Cat. No. B2474854
CAS RN: 887214-43-9
M. Wt: 457.55
InChI Key: HBLKISTXQBJPBH-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a chemical compound that belongs to the quinoline family. It is also known as KW-2449 and is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). FLT3 is a receptor tyrosine kinase that is highly expressed in acute myeloid leukemia (AML) cells. KW-2449 has shown promising results in preclinical studies and is being investigated as a potential treatment for AML.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been explored in the synthesis of metabolites and analogs, showing its versatility in chemical transformations. For instance, its derivatives have been synthesized as metabolites of certain pharmaceutical agents, demonstrating the compound's utility in generating biologically relevant molecules (Mizuno et al., 2006). Additionally, the synthesis of quinoline derivatives from eugenol highlights its application in creating compounds with potential fluorescence and quantum chemical properties (Le et al., 2020).

Biological Activity

  • Quinoline derivatives, including those related to the specified compound, have been studied for their potential inhibitory effects on enzymes like Src kinase, which plays a role in cancer progression. Optimization of these derivatives has led to compounds with significant inhibitory activity, indicating the compound's relevance in developing anticancer therapies (Boschelli et al., 2001). This includes the development of compounds with enhanced plasma levels and effective tumor growth inhibition in xenograft models.

Potential Antitubercular Agents

  • New series of quinoline-4-yl-1,2,3-triazoles, carrying various substituents, were synthesized and showed activity against Mycobacterium tuberculosis, suggesting the compound's framework could contribute to novel antitubercular therapies (Thomas et al., 2011).

Antitumor Activities

  • Fused quinoline derivatives, incorporating the quinoline structure, have been synthesized and evaluated for their antitumor activities. Compounds derived from this scaffold showed DNA intercalative properties, cytotoxicity against KB cells, and ability to induce topoisomerase II-dependent DNA cleavage, demonstrating potential as anticancer agents (Yamato et al., 1989).

properties

IUPAC Name

6,7-dimethoxy-3-(4-methoxyphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c1-25-9-11-26(12-10-25)23-18-13-20(30-3)21(31-4)14-19(18)24-15-22(23)32(27,28)17-7-5-16(29-2)6-8-17/h5-8,13-15H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLKISTXQBJPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

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